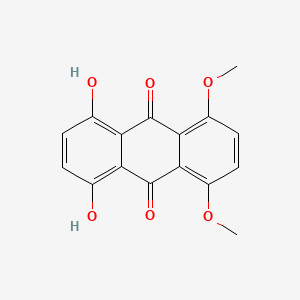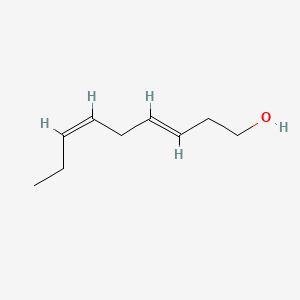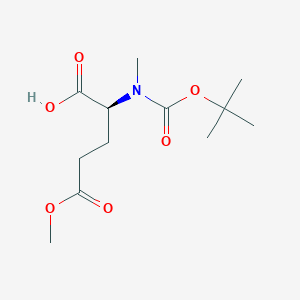
Boc-N-Me-Glu(OMe)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-Glu(OMe)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is often used as an intermediate in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst like sulfuric acid or hydrochloric acid.
N-Methylation: The nitrogen atom is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-N-Me-Glu(OMe)-OH can undergo oxidation reactions, typically at the methylated nitrogen or the side chain.
Reduction: Reduction reactions can occur at the carboxyl group or the Boc-protected amino group.
Substitution: The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc removal and sodium hydroxide for ester hydrolysis.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Free amino acids or peptides.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and peptides.
- Employed in the study of reaction mechanisms and synthetic pathways.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Studied for its role in enzyme-substrate interactions and protein folding.
Medicine:
- Investigated for potential therapeutic applications in drug development.
- Used in the design of peptide-based drugs and inhibitors.
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of new materials and catalysts.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors, depending on its structure and functional groups.
- It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Boc-Glu(OMe)-OH: Similar structure but without N-methylation.
Boc-N-Me-Asp(OMe)-OH: Similar structure but derived from aspartic acid.
Fmoc-N-Me-Glu(OMe)-OH: Similar structure but with a different protecting group (Fmoc).
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Me-Glu(OMe)-OH unique in its reactivity and applications.
- N-methylation adds steric hindrance and alters the compound’s interaction with enzymes and receptors.
Propriétés
Formule moléculaire |
C12H21NO6 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2S)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m0/s1 |
Clé InChI |
ZKNHSXSCXRYJHZ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


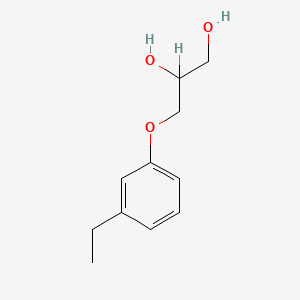

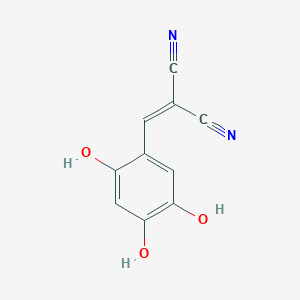
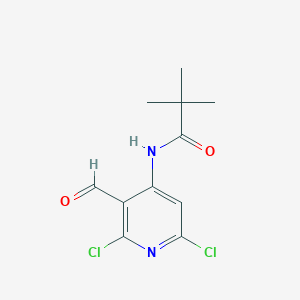
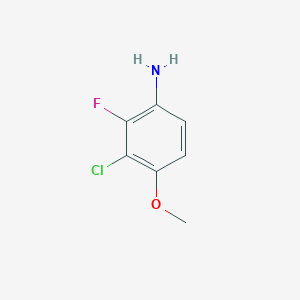

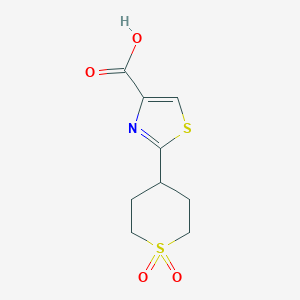
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

